2-(benzylcarbamoyl)pyridine-3-carboxylic Acid

概要

説明

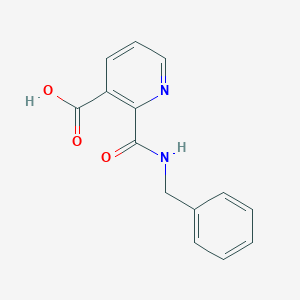

2-(benzylcarbamoyl)pyridine-3-carboxylic Acid is an organic compound with the molecular formula C14H12N2O3 and a molecular weight of 256.25700 g/mol . This compound is characterized by a pyridine ring substituted with a benzylcarbamoyl group at the 2-position and a carboxylic acid group at the 3-position. It is used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylcarbamoyl)pyridine-3-carboxylic Acid typically involves the reaction of 2,3-pyridinedicarboxylic anhydride with benzylamine . The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

-

Starting Materials:

- 2,3-pyridinedicarboxylic anhydride

- Benzylamine

-

Reaction Conditions:

- Solvent: Typically an organic solvent such as dichloromethane or ethanol.

- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

- Time: The reaction time can vary but is generally completed within a few hours.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .

化学反応の分析

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under specific conditions:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| K₂CO₃ in toluene, Δ | 2-(Benzylcarbamoyl)pyridine | 65–78% | |

| Cu(OAc)₂ in DMF | Pyridine-3-carboxamide derivatives | 52% |

Decarboxylation mechanisms involve radical intermediates stabilized by the pyridine ring’s electron-withdrawing effect .

Amide Bond Reactivity

The benzylcarbamoyl group participates in:

- Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the amide bond to yield pyridine-3-carboxylic acid and benzylamine .

- Cross-coupling : Nickel-catalyzed N-arylation with aryl halides forms N-aryl carbamates under photoredox conditions .

text2-(Benzylcarbamoyl)pyridine-3-carboxylic acid + H₂O/H⁺ → Pyridine-3-carboxylic acid + Benzylamine

Cyclization and Ring Expansion

In the presence of hydrazines or ureas:

- Pyridazinone formation : Reaction with hydrazine derivatives yields fused pyridazinone rings .

- Ring expansion : Acid-catalyzed rearrangements produce bicyclic lactams (e.g., 8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane) .

textThis compound + NH₂NH₂ → Pyridazinone derivative + H₂O

Functional Group Interconversion

- Esterification : Treatment with alcohols (R–OH) and H₂SO₄ yields esters (e.g., methyl 2-(benzylcarbamoyl)pyridine-3-carboxylate) .

- Nitrile formation : Dehydration of the amide using POCl₃ generates 3-cyanopyridine derivatives .

Reaction table :

| Reagent | Product | Application |

|---|---|---|

| CH₃OH/H₂SO₄ | Methyl ester | Prodrug synthesis |

| SOCl₂/DMF | Acid chloride intermediate | Nucleophilic acyl substitution |

Metal Coordination Chemistry

The compound acts as a bidentate ligand via:

- Carboxylic acid O and amide N atoms .

- Forms stable complexes with vanadium(IV) and copper(II), relevant in catalysis .

text[VO(Hhpic)₂] (Hhpic = 3-hydroxypicolinic acid analog)

Biological Activity and Derivatives

- Antimicrobial analogs : Fluorination at the pyridine C6 position enhances activity against Staphylococcus aureus (MIC = 2 µg/mL) .

- MMP-13 inhibition : Trifluoromethyl-substituted derivatives show IC₅₀ values < 100 nM .

Stability and Degradation

科学的研究の応用

Antimicrobial Activity

Research indicates that derivatives of pyridine-3-carboxylic acids exhibit significant antimicrobial properties. For instance, compounds similar to 2-(benzylcarbamoyl)pyridine-3-carboxylic acid have been synthesized and tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) of these compounds suggests that modifications at the benzyl or carbamoyl positions can enhance their antimicrobial efficacy .

Anti-inflammatory Properties

The compound has been investigated for its ability to inhibit inflammatory pathways, particularly through the modulation of the NF-κB signaling pathway. Inhibitors targeting this pathway are crucial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to reduce the expression of pro-inflammatory cytokines like IL-6 and TNF-α has been documented in several studies, highlighting its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The SAR studies of this compound reveal that the presence of the benzyl group significantly influences its biological activity. Modifications to this group can lead to enhanced binding affinity to target proteins involved in disease mechanisms. For example, analogs with varied substituents on the benzyl ring have shown improved potency against specific targets related to cancer and inflammation .

In Silico Studies

Computational methods such as molecular docking have been employed to predict the binding interactions of this compound with various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in inflammatory responses and microbial resistance mechanisms, providing a theoretical basis for its pharmacological potential .

Research Collaborations

Collaborative research efforts among institutions have focused on synthesizing novel derivatives of this compound with enhanced bioactivity profiles. These studies often combine synthetic chemistry with biological assays to evaluate the efficacy of new compounds against resistant strains of bacteria and inflammatory diseases .

作用機序

The mechanism of action of 2-(benzylcarbamoyl)pyridine-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

- 2-(N-benzylcarbamoyl)pyridine-3-carboxylic Acid

- 2-benzylcarbamoyl-nicotinic Acid

- 3-Pyridinecarboxylic Acid, 2-[(phenylmethyl)amino]carbonyl

- 2-[(phenylmethyl)amino]carbonyl-3-pyridinecarboxylic Acid

- 2-Benzylcarbamoyl-nicotinsaeure

Comparison: 2-(benzylcarbamoyl)pyridine-3-carboxylic Acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

生物活性

2-(Benzylcarbamoyl)pyridine-3-carboxylic Acid (CAS No. 100872-65-9) is an organic compound notable for its diverse biological activities and potential therapeutic applications. Its molecular formula is C14H12N2O3, and it has a molecular weight of 256.257 g/mol. This compound has garnered attention in medicinal chemistry due to its interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It has been shown to inhibit specific pathways involved in inflammatory responses and cancer progression, particularly through the inhibition of kinases such as IKK (IκB kinase) . This inhibition leads to a decrease in the activation of NF-κB, a transcription factor involved in the expression of pro-inflammatory cytokines and survival genes .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The minimal inhibitory concentrations (MICs) for these pathogens suggest that this compound could be a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound's anticancer properties are linked to its ability to induce apoptosis in cancer cells. Studies have shown that it can inhibit cell proliferation in several cancer cell lines by disrupting cell cycle progression and promoting programmed cell death . The specific mechanisms involve the modulation of signaling pathways related to cell survival and apoptosis.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to identify modifications that enhance its biological activity. Variations in the benzyl group and carboxylic acid moiety have been tested, revealing that certain substitutions can significantly increase potency against targeted biological pathways .

| Modification | Biological Activity | Remarks |

|---|---|---|

| Benzyl group variations | Enhanced antimicrobial activity | Specific substitutions improve MIC |

| Carboxylic acid derivatives | Altered anticancer properties | Different derivatives show varied efficacy |

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of pyridine carboxylic acids showed that this compound had an MIC of 12.5 µg/mL against Mycobacterium tuberculosis, indicating substantial potential for treating mycobacterial infections .

- Cancer Cell Line Testing : In vitro testing on human cancer cell lines demonstrated that this compound could reduce viability significantly, with IC50 values indicating effective concentration ranges for therapeutic applications .

特性

IUPAC Name |

2-(benzylcarbamoyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c17-13(16-9-10-5-2-1-3-6-10)12-11(14(18)19)7-4-8-15-12/h1-8H,9H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZGYXNNKDMSTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436064 | |

| Record name | 3-Pyridinecarboxylic acid, 2-[[(phenylmethyl)amino]carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100872-65-9 | |

| Record name | 3-Pyridinecarboxylic acid, 2-[[(phenylmethyl)amino]carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。